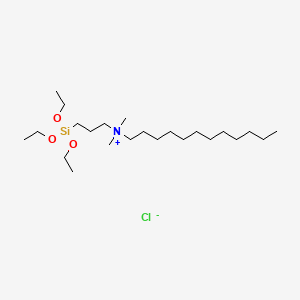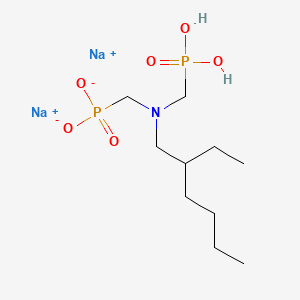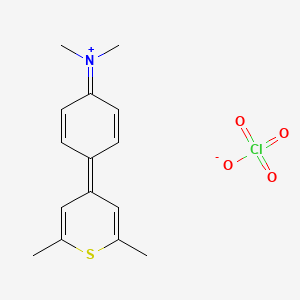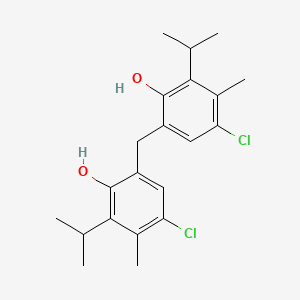![molecular formula C16H18ClN3O B15180516 1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea CAS No. 94201-86-2](/img/structure/B15180516.png)
1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea is a synthetic organic compound characterized by its unique chemical structure
Méthodes De Préparation
The synthesis of 1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea typically involves the reaction of 2-chloro-p-toluidine with 4-(dimethylamino)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Applications De Recherche Scientifique
1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea can be compared with other similar compounds such as:
2-Chloro-1-(p-tolyl)ethan-1-one: This compound shares structural similarities but differs in its functional groups and chemical properties.
2-Chloro-4’-methylacetophenone: Another structurally related compound with distinct chemical behavior and applications.
Chloromethyl p-Tolyl Ketone: Similar in structure but with different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
94201-86-2 |
|---|---|
Formule moléculaire |
C16H18ClN3O |
Poids moléculaire |
303.78 g/mol |
Nom IUPAC |
1-(2-chloro-4-methylphenyl)-3-[4-(dimethylamino)phenyl]urea |
InChI |
InChI=1S/C16H18ClN3O/c1-11-4-9-15(14(17)10-11)19-16(21)18-12-5-7-13(8-6-12)20(2)3/h4-10H,1-3H3,(H2,18,19,21) |
Clé InChI |
BHCYFWQGBSVKLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)N(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


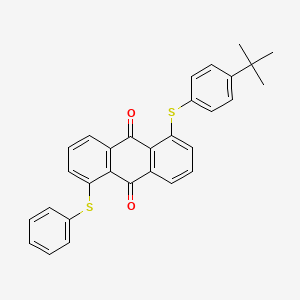
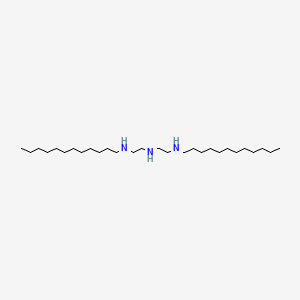
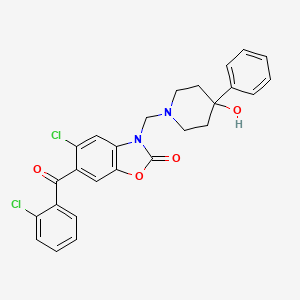
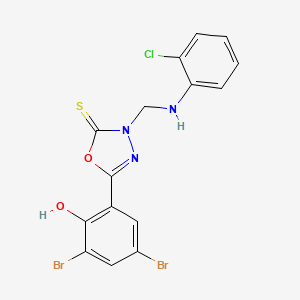
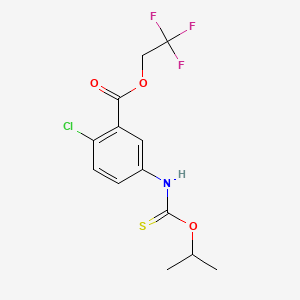
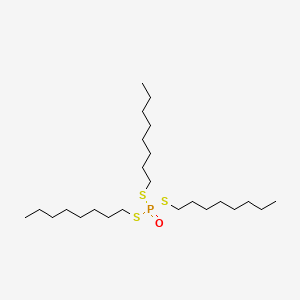

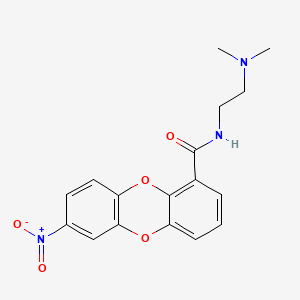

![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)
